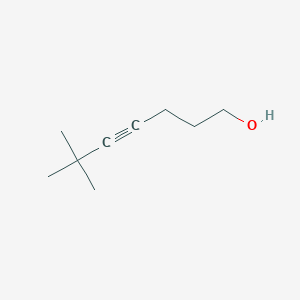
6,6-Dimethyl-4-heptyn-1-ol
Übersicht
Beschreibung
6,6-Dimethyl-4-heptyn-1-ol , also known by its IUPAC name 6,6-dimethyl-1-hepten-4-yn-3-ol , is a chemical compound with the molecular formula C9H14O . It falls under the category of alkynols due to the presence of both an alkyne (triple bond) and an alcohol (hydroxyl) functional group. The compound exhibits a liquid physical form and is typically stored sealed in a dry environment at temperatures between 2°C and 8°C .
Wissenschaftliche Forschungsanwendungen
Peroxyl-Radical-Scavenging Activity
6,6-Dimethyl-4-heptyn-1-ol exhibits significant potential in radical scavenging, specifically against peroxyl radicals. Research demonstrates that this compound and its analogs show pronounced anti-peroxyl radical activity, comparable to some well-known antioxidants in the monoterpene alcohol group, as indicated by ORAC FL tests and ABTS assay results (Stobiecka et al., 2016).
Key Intermediate in Terbinafine Synthesis
It serves as a key intermediate in the synthesis of terbinafine, an antifungal agent. The stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol leads to the production of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, vital in the formulation of terbinafine (Chou et al., 2000).
Inhibition of Ornithine Decarboxylase
6,6-Dimethyl-4-heptyn-1-ol derivatives, like 6-heptyne-2,5-diamine, show remarkable inhibition of mammalian ornithine decarboxylase, an enzyme involved in cell growth and replication. This compound is more potent than alpha-difluoromethylornithine, a commonly used inhibitor of this enzyme (Danzin et al., 1983).
Corrosion Inhibition
In the field of materials science, derivatives of 6,6-Dimethyl-4-heptyn-1-ol, such as spirocyclopropane derivatives, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition properties for mild steel in acidic solutions, providing a pathway for environmentally friendly corrosion control (Chafiq et al., 2020).
Reactivity in Organic Synthesis
This compound plays a role in organic synthesis, particularly in reactions involving Grignard reagents and condensation processes. It has been used in the synthesis of various organic compounds, demonstrating its versatility and reactivity in different chemical reactions (Cheltsova et al., 1955).
Molecular Structure Studies
6,6-Dimethyl-4-heptyn-1-ol and its derivatives have also been used in studies determining molecular structures in solutions, utilizing techniques like vibrational circular dichroism spectroscopy and NMR. These studiescontribute to a better understanding of molecular interactions and conformations in different solvents, which is crucial in the field of medicinal chemistry and drug design (Urbanová et al., 2005).
Antifungal Activity
Compounds derived from 6,6-Dimethyl-4-heptyn-1-ol have been investigated for their antifungal properties. These compounds show significant activity against common pathogenic fungi, suggesting their potential as antimycotic agents. This research is vital for developing new and more effective treatments against fungal infections (Chen et al., 1989).
Application in Semiochemical Synthesis
In the area of entomology, derivatives of 6,6-Dimethyl-4-heptyn-1-ol have been synthesized for use as semiochemicals, substances that mediate interactions between organisms. Such compounds are essential in studying and potentially manipulating insect behavior for ecological and agricultural purposes (Burger et al., 2002).
Application in Dye-Sensitized Solar Cells
6,6-Dimethyl-4-heptyn-1-ol derivatives have been utilized in the development of copper(I) complexes for incorporation into dye-sensitized solar cells (DSCs). This research contributes to advancements in solar energy technologies, highlighting the compound's role in renewable energy applications (Constable et al., 2009).
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Eigenschaften
IUPAC Name |
6,6-dimethylhept-4-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8-10/h10H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURQLWIJOIVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434042 | |
| Record name | 4-Heptyn-1-ol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-heptyn-1-ol | |
CAS RN |
73541-07-8 | |
| Record name | 4-Heptyn-1-ol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylhept-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile](/img/structure/B3386475.png)
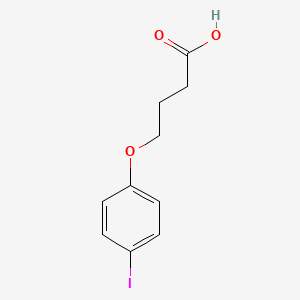
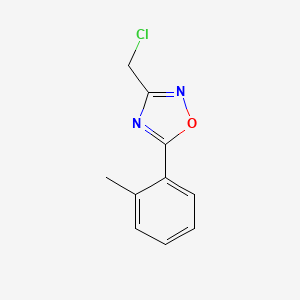
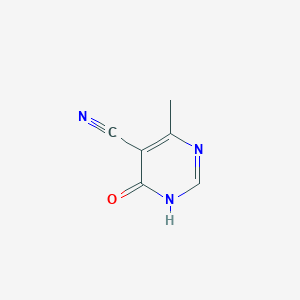
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
![2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386505.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)


![4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3386542.png)

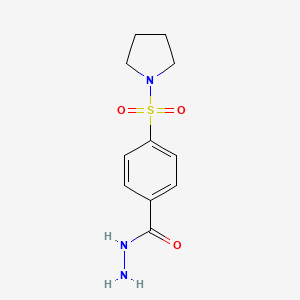

![2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B3386561.png)